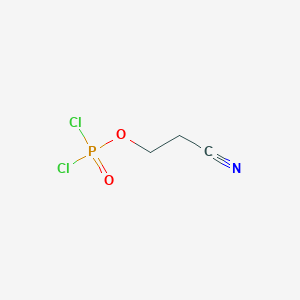

2-Cyanoethyl phosphorodichloridate

Description

Historical Trajectory and Current Significance of 2-Cyanoethyl Phosphorodichloridate as a Key Reagent in Synthetic Nucleic Acid Chemistry.

The journey to efficient and automated oligonucleotide synthesis was marked by the evolution of phosphate (B84403) protecting groups. Early methods utilized protecting groups like the methyl group, which necessitated the use of the foul-smelling and toxic thiophenol for its removal. atdbio.combiotage.com The introduction of the β-cyanoethyl group by Tener represented a significant advancement. cdnsciencepub.com This group proved to be stable under the acidic conditions required for other steps in the synthesis cycle but could be readily removed under mild basic conditions, a process known as β-elimination. cdnsciencepub.comsigmaaldrich.com

The development of β-cyanoethyl phosphoramidites by Koester was a particularly celebrated innovation that moved the field forward. atdbio.com While 2-Cyanoethyl phosphorodichloridite itself is a highly reactive and moisture-sensitive compound, it serves as a critical precursor for the synthesis of more stable and widely used phosphitylating agents. uow.edu.au Specifically, it is used to prepare 2-cyanoethyl N,N-dialkylamino-/N-morpholino phosphoramidites and, notably, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. uow.edu.aunih.gov These more stable reagents are the workhorses of modern automated DNA and RNA synthesis. uow.edu.au

The current significance of 2-Cyanoethyl phosphorodichloridite, therefore, lies less in its direct application in oligonucleotide synthesizers and more in its foundational role as a starting material for producing the essential phosphoramidite (B1245037) monomers. uow.edu.aunih.gov Its highly reactive nature, containing two chlorine atoms, allows for the sequential and controlled introduction of the 2-cyanoethoxy group and a diisopropylamino group to create the phosphoramidite moiety.

Conceptual Framework for the Role of Phosphorylating Reagents in Modern Oligonucleotide and Nucleoside Analogue Synthesis.

The chemical synthesis of oligonucleotides is a stepwise process that involves the sequential addition of nucleotide monomers to a growing chain, which is typically attached to a solid support. biotage.com Each addition cycle consists of four key chemical reactions: detritylation, coupling, capping, and oxidation. sigmaaldrich.com Phosphorylating reagents are at the core of the "coupling" step, where a new, protected nucleoside is joined to the growing oligonucleotide chain through a phosphite (B83602) triester linkage. biotage.com

The phosphoramidite method, which is the dominant approach today, utilizes nucleoside phosphoramidites as the monomer building blocks. nih.gov These are derivatives of natural or synthetic nucleosides where the 3'-hydroxyl group is converted into a phosphoramidite moiety. youtube.com This moiety consists of a trivalent phosphorus atom bonded to a protected hydroxyl group (typically with a 2-cyanoethyl group), a diisopropylamino group, and the 3'-oxygen of the nucleoside. youtube.com

The role of phosphorylating reagents like 2-Cyanoethyl phosphorodichloridite is to create these essential phosphoramidite monomers. The dichloridate acts as the source of the phosphorus atom and the 2-cyanoethyl protecting group. The two chlorine atoms provide the reactivity needed to attach the other components of the phosphoramidite.

The 2-cyanoethyl group serves as a temporary protecting group for the phosphite triester linkage formed during the coupling reaction. atdbio.com This protection is crucial to prevent unwanted side reactions at the phosphorus center during the subsequent steps of the synthesis cycle. biotage.com After the full oligonucleotide chain has been assembled, the 2-cyanoethyl groups are efficiently removed under mild alkaline conditions, typically using aqueous ammonia (B1221849), to yield the natural phosphodiester backbone. sigmaaldrich.com This deprotection occurs via a β-elimination reaction, which is favored due to the electron-withdrawing nature of the adjacent cyano group. sigmaaldrich.com

The development of nucleoside analogues with modified properties, such as increased stability or specific binding affinities, also relies heavily on these phosphorylation strategies. nih.gov By using appropriately modified nucleosides, researchers can synthesize a wide array of nucleic acid analogues for therapeutic and diagnostic applications.

Physicochemical Properties of 2-Cyanoethyl phosphorodichloridite

| Property | Value | Source |

| CAS Number | 76101-30-9 | chemicalbook.comscbt.com |

| Molecular Formula | C₃H₄Cl₂NOP | scbt.comnih.gov |

| Molecular Weight | 171.95 g/mol | scbt.comnih.gov |

| Alternate Names | (2-Cyanoethoxy)dichlorophosphine, β-Cyanoethylphosphorodichloridite | scbt.com |

| Storage Temperature | Store at -0°C (dessicated) | chemicalbook.com |

Key Protecting Groups in Oligonucleotide Synthesis

| Protecting Group | Role | Removal Conditions | Source |

| 4,4'-Dimethoxytrityl (DMT) | Protects the 5'-hydroxyl group of the nucleoside. | Mild acid (e.g., trichloroacetic acid) | biotage.comsigmaaldrich.com |

| 2-Cyanoethyl | Protects the phosphate backbone (phosphite triester). | Mild base (e.g., aqueous ammonia) via β-elimination. | atdbio.comcdnsciencepub.comsigmaaldrich.com |

| Acyl groups (e.g., Benzoyl, Isobutyryl) | Protect the exocyclic amino groups of the nucleobases (A, C, G). | Concentrated aqueous ammonia. | atdbio.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

37595-87-2 |

|---|---|

Molecular Formula |

C3H4Cl2NO2P |

Molecular Weight |

187.95 g/mol |

IUPAC Name |

3-dichlorophosphoryloxypropanenitrile |

InChI |

InChI=1S/C3H4Cl2NO2P/c4-9(5,7)8-3-1-2-6/h1,3H2 |

InChI Key |

AZOOILVRWKPUQN-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=O)(Cl)Cl)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyanoethyl Phosphorodichloridate

Established Reaction Pathways for the Preparation of 2-Cyanoethyl Phosphorodichloridate from Precursor Materials

The synthesis of this compound, also known by its alternative name (2-Cyanoethoxy)dichlorophosphine, is most commonly achieved through the reaction of a phosphorus-containing electrophile with a protected ethanol (B145695) derivative. The two primary and well-documented pathways involve the use of either phosphorus trichloride (B1173362) (PCl₃) or phosphorus oxychloride (POCl₃) as the phosphorus source, reacting with 3-hydroxypropionitrile (B137533) (also known as 2-cyanoethanol).

A prevalent method involves the reaction of phosphorus trichloride with 2-cyanoethanol. This reaction directly yields 2-Cyanoethyl phosphorodichloridite, which is often referred to in literature as 2-(cyanoethoxy)dichlorophosphine (CDP). chemicalbook.com This process is valued for its directness in forming the desired product.

Alternatively, phosphorus oxychloride can be employed to react with 2-cyanoethanol to produce the target compound. rsc.org This approach is also a staple in the synthesis of various organophosphorus compounds.

A notable variation in the precursor material involves the use of trimethylsilyloxypropionitrile (TMSOP) in place of 2-cyanoethanol. In this pathway, TMSOP is reacted with phosphorus trichloride. chemicalbook.com This method can offer advantages in certain reaction conditions, potentially leading to a cleaner reaction with good yields. chemicalbook.com

The following table summarizes the key established reaction pathways:

| Phosphorus Source | Hydroxy Precursor | Product | Reference |

| Phosphorus trichloride (PCl₃) | 3-Hydroxypropionitrile | This compound | chemicalbook.com |

| Phosphorus oxychloride (POCl₃) | 3-Hydroxypropionitrile | This compound | rsc.org |

| Phosphorus trichloride (PCl₃) | Trimethylsilyloxypropionitrile | This compound | chemicalbook.com |

Mechanistic Considerations and Optimization of Reaction Conditions for this compound Synthesis

The synthesis of this compound from an alcohol and a phosphorus halide proceeds through a nucleophilic attack mechanism. The hydroxyl group of 2-cyanoethanol acts as a nucleophile, attacking the electrophilic phosphorus atom of either phosphorus trichloride or phosphorus oxychloride.

In the case of phosphorus oxychloride, the reaction is initiated by the attack of the alcohol's oxygen on the phosphorus atom. This is followed by the elimination of a chloride ion. The use of a base, such as pyridine, is common in such reactions to neutralize the liberated hydrogen chloride (HCl), driving the reaction to completion. masterorganicchemistry.com The primary role of the phosphorus-containing reagent is to convert the hydroxyl group into a superior leaving group, facilitating subsequent reactions. masterorganicchemistry.com

Optimization of the reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters that are manipulated include temperature, solvent, and stoichiometry of the reactants. For instance, in a related synthesis of a downstream product, the precursor 2-(cyanoethoxy)dichlorophosphine was prepared by reacting phosphorus trichloride with trimethylsilyloxypropionitrile in a 2:1 molar ratio in acetonitrile (B52724) at a controlled temperature of 5°C. chemicalbook.com Following the reaction, the solvent and any excess phosphorus source were removed by distillation, and the crude product was further purified by vacuum distillation to achieve a purity of over 98%. chemicalbook.com

The choice of solvent is also a critical factor. Anhydrous conditions are generally required to prevent hydrolysis of the highly reactive phosphorus chlorides. Solvents such as acetonitrile and tetrahydrofuran (B95107) (THF) have been utilized in these types of syntheses. chemicalbook.com

The following table outlines key parameters for the optimization of this compound synthesis:

| Parameter | Condition | Rationale | Reference |

| Temperature | 5°C (for PCl₃ and TMSOP) | To control the exothermic reaction and minimize side products. | chemicalbook.com |

| Solvent | Acetonitrile, Tetrahydrofuran (THF) | To provide an anhydrous medium and facilitate the reaction. | chemicalbook.com |

| Purification | Vacuum distillation | To remove impurities and isolate the high-purity product. | chemicalbook.com |

| Base | Pyridine (in related alcohol phosphorylations) | To neutralize HCl by-product and drive the reaction forward. | masterorganicchemistry.com |

Exploration of Alternative Synthetic Routes for this compound Production

While the reaction of 2-cyanoethanol or its silylated derivative with phosphorus halides remains the most established method for producing this compound, the exploration of alternative synthetic strategies is an ongoing area of chemical research.

One conceptual approach could involve the development of catalytic methods for the phosphorylation of alcohols. Research into the catalytic transesterification of enol phosphates has shown promise as a more atom-efficient and controlled method for phosphorylation compared to traditional methods using highly reactive chlorophosphates like POCl₃. rsc.org Such methodologies, if adapted, could offer a greener and more selective route to this compound.

Another area of exploration is the development of one-pot procedures that combine multiple synthetic steps. For example, a two-step, one-pot procedure has been described for the synthesis of a downstream product, 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, starting from 2-Cyanoethyl phosphorodichloridite. chemicalbook.com Applying similar principles to the synthesis of the phosphorodichloridate itself could enhance efficiency.

Furthermore, the synthesis of related phosphoramidites has been achieved through various chemical approaches, including those that avoid highly reactive phosphoryl chloride derivatives in favor of stepwise phosphorylation with phosphoramidites followed by oxidation. nih.gov Adapting such multi-step but potentially more controlled approaches could represent another avenue for the synthesis of this compound, particularly when high purity is paramount.

Advanced Phosphorylation Strategies Utilizing 2 Cyanoethyl Phosphorodichloridate Derivatives

Development and Application of 2-Cyanoethyl Phosphorodichloridate-Derived Phosphitylating and Phosphoramidite (B1245037) Reagents

The evolution of phosphorylation chemistry has been significantly propelled by the development of phosphitylating reagents and phosphoramidites derived from this compound. A key reagent in this class is 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite, which is widely utilized for the preparation of phosphorylated biomolecules, including nucleoside carbohydrate conjugates, phospholipids, and glycopeptides. uow.edu.au This reagent has proven to be highly effective in automated solid-phase DNA/RNA oligonucleotide synthesis. uow.edu.au

The synthesis of phosphoramidite monomers often involves the phosphitylation of a protected nucleoside or other molecule. For instance, 5'-OH morpholino monomers can be phosphitylated using 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite in the presence of an activator like 5-benzylthio-1H-tetrazole (BTT) to produce 5'-CE phosphoramidite morpholino monomers. chemrxiv.org Similarly, the phosphitylation of a 3'-SH derivative of a modified guanosine (B1672433) with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite yields the corresponding phosphoramidite. nih.gov

A significant application of these reagents is in the large-scale synthesis of LNA (Locked Nucleic Acid) phosphoramidites. The use of 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphoramidite and a nucleophilic activator, such as 4,5-dicyanoimidazole (B129182) (DCI), offers a faster and more cost-effective method compared to previous approaches. google.comgoogle.com This method has been shown to produce high yields and purity with shorter reaction times. google.comgoogle.com

The 2-cyanoethyl group is a commonly used protecting group for the internucleotidic phosphate (B84403) groups due to its facile removal with concentrated ammonia (B1221849). nih.gov This property is crucial in the multi-step process of oligonucleotide synthesis. The development of 2'-O-cyanoethylated RNA analogs, synthesized using 2'-O-cyanoethylated nucleotide phosphoramidites, has expanded the toolkit for creating modified oligonucleotides with enhanced stability and binding affinity. nih.gov

Chemical Reactivity and Selectivity of 2-Cyanoethyl Phosphoramidites in Phosphorylation Reactions

The reactivity and selectivity of 2-cyanoethyl phosphoramidites are central to their successful application in phosphorylation. The coupling reaction in phosphoramidite chemistry is activated by an azole, such as tetrazole or its derivatives, which serves a dual purpose: protonating the departing diisopropylamino group and acting as a nucleophilic catalyst. researchgate.net

The mechanism of this coupling step has been studied using 31P NMR, revealing the formation of a reactive intermediate. rsc.org For instance, with the salt of saccharin (B28170) and N-methylimidazole as an activator, a reactive saccharin adduct bonded to phosphorus through its carbonyl oxygen is formed. rsc.org The reaction kinetics can be complex, with the rate-limiting step potentially shifting from alcoholysis to activation depending on the concentration of the alcohol. rsc.org

Formation of Phosphoramidate (B1195095) and Phosphodiester Linkages through this compound-Mediated Pathways

Derivatives of this compound are pivotal in the formation of both phosphodiester and phosphoramidate linkages, which are fundamental to the structure of nucleic acids and their analogs. The phosphoramidite method, which predominantly uses 2-cyanoethyl protected phosphoramidites, is the gold standard for the synthesis of oligonucleotides with phosphodiester backbones. twistbioscience.com The cycle involves the coupling of a phosphoramidite to a growing oligonucleotide chain, followed by oxidation of the resulting phosphite (B83602) triester to a more stable phosphate triester. The 2-cyanoethyl group protects the phosphate during the subsequent synthesis steps and is removed during the final deprotection to yield the desired phosphodiester linkage. nih.govtwistbioscience.com

The versatility of this compound-derived reagents also extends to the synthesis of phosphoramidate linkages. Phosphoramidates are a class of organophosphorus compounds characterized by a P-N bond. nih.gov These linkages are found in a variety of biologically active molecules. nih.gov Synthetic routes to phosphoramidates can involve the reaction of a phosphitylating agent with an amine. For example, the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) can be achieved using 5'-morpholino phosphoramidites derived from 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite. chemrxiv.org

The 2-cyanoethyl group's lability to base allows for selective deprotection strategies. For instance, in the synthesis of phosphopeptides, the cyanoethyl group can be selectively removed to leave a phosphodiester moiety, which can prevent side reactions like β-elimination during the elongation of the peptide chain. rsc.org This selective removal is a key advantage in complex multi-step syntheses.

Compound Names

Integration of 2 Cyanoethyl Phosphorodichloridate Chemistry in Complex Nucleic Acid Synthesis

Role in Regioselective Nucleoside 5'-O-Phosphorylation Strategies

The selective phosphorylation of the 5'-hydroxyl group of a nucleoside is a critical step in the synthesis of nucleotides and, subsequently, oligonucleotides. 2-Cyanoethyl phosphorodichloridate offers a pathway to achieve this regioselectivity. The process generally involves the reaction of a protected nucleoside, where all hydroxyl groups except the 5'-hydroxyl are blocked, with a phosphorylating agent derived from this compound.

While direct phosphorylation with phosphoryl chloride can be challenging to control, the use of related phosphoramidite (B1245037) chemistry, which often incorporates the 2-cyanoethyl protecting group, has become a standard and highly efficient method. umich.edunih.gov In this approach, a protected nucleoside is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce a phosphoramidite moiety at the desired position, typically the 3'-hydroxyl for solid-phase synthesis. umich.eduumich.edu The 5'-hydroxyl group is often protected with a dimethoxytrityl (DMT) group, which can be selectively removed to allow for subsequent chain elongation. biotage.comtwistbioscience.com

The 2-cyanoethyl group on the phosphorus atom serves as a temporary protecting group for the phosphate (B84403) backbone during the assembly of the oligonucleotide chain. biotage.comatdbio.com This protection is crucial to prevent unwanted side reactions at the phosphorus center during subsequent synthesis cycles. atdbio.com The regioselectivity is therefore achieved through a combination of protecting groups on the nucleoside and the specific reactivity of the phosphoramidite reagent.

Recent studies have also explored enhancing the regioselectivity of nucleoside phosphorylation under prebiotically plausible conditions using agents like diamidophosphate (B1260613) (DAP). These studies have shown that additives and temperature changes can influence the ratio of 5'- to 3'-phosphorylated products. nih.gov

Solid-Phase Synthesis of Oligonucleotides Employing 2-Cyanoethyl Protecting Groups

The development of solid-phase synthesis revolutionized the production of oligonucleotides, making it an automated and highly efficient process. The 2-cyanoethyl protecting group is a cornerstone of the most widely used chemistries in this field.

Phosphoramidite Approach in Oligodeoxyribonucleotide (DNA) Synthesis

The phosphoramidite method is the gold standard for the chemical synthesis of DNA. twistbioscience.comresearchgate.net This cyclic process involves four main steps: detritylation, coupling, capping, and oxidation. The building blocks for this synthesis are nucleoside phosphoramidites, which are derivatives of nucleosides where the 3'-hydroxyl group is modified with a phosphoramidite moiety. wikipedia.org This moiety typically includes a 2-cyanoethyl group protecting one of the phosphate oxygens. twistbioscience.com

The synthesis cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) group from the nucleoside attached to the solid support. biotage.commdpi.com The next nucleoside phosphoramidite, activated by a weak acid catalyst like tetrazole, is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. wikipedia.orgmdpi.com Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants. biotage.com Finally, the unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically iodine in the presence of water. biotage.comatdbio.com The 2-cyanoethyl group remains on the phosphate backbone throughout these steps, preventing undesired side reactions. biotage.comatdbio.com

Upon completion of the entire sequence, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the 2-cyanoethyl groups on the phosphates and the protecting groups on the nucleobases, are removed by treatment with a base, commonly concentrated ammonium (B1175870) hydroxide. biotage.comatdbio.com The β-elimination of the 2-cyanoethyl group is a facile and efficient deprotection step. biotage.com

Table 1: Key Steps in Phosphoramidite DNA Synthesis and the Role of the 2-Cyanoethyl Group

| Step | Description | Role of 2-Cyanoethyl Group |

| Detritylation | Removal of the 5'-DMT protecting group from the support-bound nucleoside. | No direct role. |

| Coupling | Addition of the next nucleoside phosphoramidite to the growing chain. | Protects the phosphite triester from undesired reactions. atdbio.com |

| Capping | Acetylation of unreacted 5'-hydroxyl groups. | No direct role. |

| Oxidation | Conversion of the unstable phosphite triester to a stable phosphate triester. | Protects the resulting phosphate triester. biotage.comatdbio.com |

| Deprotection | Removal of all protecting groups, including the 2-cyanoethyl group. | Readily removed by β-elimination under basic conditions. biotage.com |

Synthesis of 2'-O-Cyanoethylated Ribonucleic Acid (RNA) Analogs

The 2-cyanoethyl group is not only used for phosphate protection but can also be employed as a protecting group for the 2'-hydroxyl group of ribonucleosides in the synthesis of RNA and its analogs. nih.govresearchgate.net The presence of the 2'-hydroxyl group in RNA makes its synthesis more complex than that of DNA, requiring an additional protecting group that is stable throughout the synthesis and can be removed without degrading the RNA molecule.

The 2'-O-cyanoethyl modification has been shown to offer several advantages, including increased stability against nuclease degradation and improved binding affinity to complementary nucleic acid strands. nih.govresearchgate.net The synthesis of 2'-O-cyanoethylated RNA analogs follows the solid-phase phosphoramidite chemistry, utilizing ribonucleoside phosphoramidites bearing the 2'-O-cyanoethyl group. nih.govnih.gov These building blocks have been shown to have less steric hindrance around the 3'-reaction site compared to other commonly used 2'-protected phosphoramidites. nih.gov

A new method for the synthesis of natural RNAs has been developed using 2'-O-cyanoethylated RNA derivatives as precursors. The 2'-O-cyanoethyl groups can be removed through a reverse Michael addition reaction to yield the unprotected RNA. nih.gov

H-Phosphonate Approach and the Role of 2-Cyanoethyl-Related Intermediates in Oligonucleotide Assembly

The H-phosphonate method is an alternative to the phosphoramidite approach for oligonucleotide synthesis. In this method, nucleoside 3'-H-phosphonate monoesters are used as the building blocks. These are coupled to the 5'-hydroxyl group of the growing oligonucleotide chain using an activating agent to form an H-phosphonate diester linkage. A key feature of this method is that all the H-phosphonate diester linkages are oxidized to phosphate diesters in a single step at the end of the synthesis. researchgate.net

While the primary building blocks are H-phosphonate monoesters, 2-cyanoethyl-related intermediates can play a role. For instance, cyanoethyl H-phosphonate has been used as an effective capping agent in large-scale H-phosphonate synthesis. capes.gov.br Additionally, the H-phosphonate diester intermediates can be converted to various phosphate analogs. For example, reaction with Se-(2-cyanoethyl)phthalimide can produce Se-(2-cyanoethyl) oligonucleotide phosphoroselenoate triesters, which are then deprotected to yield oligonucleotide phosphoroselenoates. nih.gov

Synthesis of Nucleoside Mono-, Di-, and Triphosphoramidates via this compound Chemistry

Nucleoside phosphoramidates are important analogs of nucleotides with a wide range of biological activities, often used as prodrugs. nih.govcalstate.edu The synthesis of these compounds can be achieved using reagents derived from this compound.

One common strategy involves the reaction of a nucleoside with a phosphoramidite reagent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, followed by reaction with an amino acid ester in the presence of an oxidizing agent like iodine. nih.govacs.org The resulting phosphoramidate (B1195095) contains a 2-cyanoethyl group protecting the phosphate, which can be subsequently removed with a mild base to yield the desired nucleoside phosphoramidate monoester. nih.gov

The ProTide approach is a well-known strategy for delivering nucleoside monophosphates into cells. mdpi.com This method often involves masking the phosphate group with an aryl group and an amino acid ester residue. The synthesis of these ProTides can utilize phosphorodichloridate chemistry, where a phenyl phosphorodichloridate is reacted with an amino acid ester to form a phosphorochloridate intermediate. This intermediate then reacts with a protected nucleoside to form the phosphoramidate. mdpi.com

Generation of Chemically Modified Nucleoside and Oligonucleotide Analogs

The versatility of this compound chemistry extends to the synthesis of a wide variety of chemically modified nucleoside and oligonucleotide analogs. These modifications are crucial for enhancing the therapeutic properties of oligonucleotides, such as increasing their stability, binding affinity, and cellular uptake. nih.govgoogle.com

Modifications can be introduced at various positions of the nucleoside, including the sugar, the base, and the phosphate backbone. The use of phosphoramidite chemistry, which heavily relies on the 2-cyanoethyl protecting group, allows for the incorporation of these modified nucleosides into oligonucleotide chains. wikipedia.orgthermofisher.com

Examples of such modifications include:

2'-Sugar Modifications: Besides the 2'-O-cyanoethyl group, other modifications like 2'-O-methyl and 2'-fluoro are widely used to enhance nuclease resistance and binding affinity. nih.govresearchgate.net The synthesis of oligonucleotides containing these modifications typically employs the corresponding 2'-modified phosphoramidite building blocks.

Backbone Modifications: The phosphate backbone can be modified to improve stability and other properties. A common modification is the phosphorothioate (B77711) linkage, where one of the non-bridging oxygen atoms is replaced by a sulfur atom. This can be achieved by using a sulfurizing agent instead of an oxidizing agent after the coupling step in phosphoramidite synthesis. nih.gov

Base Modifications: Modified bases can be incorporated to alter the properties of the oligonucleotide. The synthesis follows the standard phosphoramidite protocol using the appropriately modified and protected nucleoside phosphoramidite.

4'-C-Modified Analogs: Recent research has focused on synthesizing 4'-C-substituted thymidine (B127349) analogs to optimize oligonucleotide properties. These analogs are incorporated into oligonucleotides via solid-phase phosphoramidite synthesis, with the cyanoethyl group being selectively removed before final deprotection. researchgate.net

The ability to synthesize these diverse analogs is a testament to the robustness and flexibility of the chemical strategies that employ this compound and its derivatives.

Preparation of Phosphorothioate Analogs Utilizing S-2-Cyanoethyl Derivatives

Phosphorothioates, where a non-bridging oxygen atom in the phosphate backbone is replaced by sulfur, are fundamental analogs in nucleic acid research and therapeutics. The S-2-cyanoethyl moiety serves as a key synthon in modern strategies for preparing these analogs, offering a versatile and robust route to various S-alkyl organophosphorus compounds. sci-hub.seucc.ie

A notable strategy involves the use of 5'-O-tosylthymidine 3'-S-2-cyanoethyl phosphorothioate for the stepwise synthesis of oligo 5'-deoxy-5'-thiodeoxyribonucleotides. nih.govnih.gov In this method, the tosylate group is displaced by a nucleoside 3'-phosphorothioate, and subsequent alkaline treatment removes the cyanoethyl protecting group, allowing for chain elongation. This process has been successfully used to create dinucleotides and longer oligomers, although the reactivity can be dependent on the specific nucleobase involved. nih.gov

More recent methodologies have focused on creating a general platform for the synthesis of phosphorothioates, phosphonothioates, and phosphinothioates. ucc.ie One such approach utilizes a disulfide as a shelf-stable sulfur transfer reagent to prepare S-(2-cyanoethyl)phosphorothioates in high yields. A key feature of this method is the quantitative removal of the S-(2-cyanoethyl) group using the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which proceeds via an E1cB-type mechanism. sci-hub.seucc.ie This deprotection generates a soluble P(V)-thiolate anion, which is a valuable intermediate itself. sci-hub.seucc.ie

This strategy enables a "telescoped" deprotection-realkylation process, where the S-(2-cyanoethyl) group is removed and the resulting thiolate is immediately reacted with an alkylating agent in a one-pot procedure. This avoids the isolation of sensitive intermediates and the use of toxic, malodorous thiols. sci-hub.seucc.ie The process has been successfully applied to synthesize a variety of novel S-alkyl phosphorothioate derivatives with high efficiency. ucc.ie

Table 1: One-Pot Synthesis of S-Alkyl Phosphorothioates via Telescoped Deprotection-Realkylation

| Starting Material | Alkylating Agent | Product | Yield |

| S-(2-Cyanoethyl) O,O-diethyl phosphorothioate | Methyl iodide | S-Methyl O,O-diethyl phosphorothioate | 81% |

| S-(2-Cyanoethyl) O,O-diethyl phosphorothioate | Ethyl iodide | S-Ethyl O,O-diethyl phosphorothioate | 79% |

| S-(2-Cyanoethyl) O,O-diethyl phosphorothioate | Iodomethyl pivalate | S-(Pivaloxymethyl) O,O-diethyl phosphorothioate | 85% |

| S-(2-Cyanoethyl) O,O-diphenyl phosphorothioate | Methyl iodide | S-Methyl O,O-diphenyl phosphorothioate | 92% |

| S-(2-Cyanoethyl) O,O-diphenyl phosphorothioate | Ethyl iodide | S-Ethyl O,O-diphenyl phosphorothioate | 89% |

| S-(2-Cyanoethyl) O,O-diphenyl phosphorothioate | Iodomethyl pivalate | S-(Pivaloxymethyl) O,O-diphenyl phosphorothioate | 91% |

| Data sourced from research on robust methodologies for phosphorothioate synthesis. ucc.ie |

Incorporation of 2-Cyanoethyl-Protected Moieties into Diverse Non-Canonical Nucleic Acid Constructs

The 2-cyanoethyl group is instrumental not only for phosphate protection but also as a temporary protecting group for other functionalities during the assembly of non-canonical nucleic acids. Its application facilitates the synthesis of oligonucleotides with modified sugars, backbones, and nucleobases, which are designed to have enhanced stability, binding affinity, or specific functional properties. acs.orgoup.comnih.gov

2'-O-Cyanoethylated Oligoribonucleotides: A significant class of non-canonical nucleic acids involves the modification of the 2'-hydroxyl group of the ribose sugar. The 2'-O-(2-cyanoethyl) modification has emerged as a promising analog, conferring increased nuclease resistance and higher hybridization affinity for both complementary DNA and RNA strands compared to unmodified or even 2'-O-methylated RNAs. acs.orgnih.gov An effective synthesis involves the direct 2'-O-cyanoethylation of appropriately protected ribonucleoside derivatives with acrylonitrile (B1666552). acs.orgnih.gov These modified nucleosides are then converted into phosphoramidite building blocks for use in automated solid-phase synthesis. acs.orgnih.govnih.gov The cyanoethyl group at the 2'-position is stable throughout the synthesis and is retained in the final oligonucleotide, while the standard 2-cyanoethyl groups on the phosphate backbone are removed during the final deprotection step. acs.orgoup.com

3'-S-Phosphorothiolate Linkages: Another important non-canonical structure is the 3'-S-phosphorothiolate linkage, where the 3'-bridging oxygen is replaced by a sulfur atom. oup.com The synthesis of oligonucleotides containing this modification can be achieved using phosphoramidite chemistry. The key building blocks are 3'-thionucleosides which are converted into 3'-S-(2-Cyanoethyl-N,N-diisopropylphosphorothioamidite) derivatives. oup.com These specialized monomers can then be incorporated into oligonucleotides using a fully automated coupling procedure, achieving good coupling yields and allowing for the synthesis of nucleic acids with site-specific 3'-S-phosphorothiolate linkages. oup.com

Nucleobase Protection: In certain synthetic strategies, particularly for sensitive or highly modified oligonucleotides, standard nucleobase protecting groups may not be suitable. The (2-cyanoethyloxy)carbonyl (ceoc) group has been employed as a protective shield for the exocyclic amino groups of adenosine (B11128), cytidine, and guanosine (B1672433). nih.gov This protecting group is advantageous because it can be removed under non-nucleophilic basic conditions using DBU, which is compatible with other sensitive functionalities in the oligonucleotide, such as acetate (B1210297) esters. Furthermore, its removal can be performed concurrently with the deprotection of the 2-cyanoethyl groups on the phosphate backbone, streamlining the final deprotection process. nih.gov

Table 2: Application of 2-Cyanoethyl Groups in Non-Canonical Nucleic Acid Synthesis

| Non-Canonical Construct | Role of 2-Cyanoethyl Group | Key Reagent/Moiety | Purpose of Modification |

| 2'-O-Cyanoethylated RNA | Permanent 2'-hydroxyl modification | Acrylonitrile | Enhance nuclease resistance and hybridization affinity. acs.orgnih.gov |

| 3'-S-Phosphorothiolate DNA/RNA | Protecting group on the phosphoramidite | 3'-S-(2-Cyanoethyl-N,N-diisopropylphosphorothioamidite) | Create a sulfur-for-oxygen substitution in the oligonucleotide backbone. oup.com |

| O-Acetylated RNA | Protection of exocyclic amino groups on nucleobases | (2-Cyanoethyloxy)carbonyl (ceoc) chloride | Allow for base deprotection under mild, non-nucleophilic conditions compatible with ester groups. nih.gov |

| N3-Cyanoethylthymine containing DNA | Byproduct formation during deprotection | Acrylonitrile | A potential side-product that can be formed during the removal of phosphate cyanoethyl groups. nih.gov |

| This table summarizes various roles of the 2-cyanoethyl group in creating modified nucleic acids. |

Mechanistic Insights and Deprotection Chemistry of the 2 Cyanoethyl Group

Elucidation of the β-Elimination Mechanism for 2-Cyanoethyl Phosphate (B84403) Deprotection in Oligonucleotide Synthesis

The removal of the 2-cyanoethyl protecting group from the internucleotidic phosphate groups is a critical step in the synthesis of oligonucleotides. This process proceeds through a β-elimination reaction, which is initiated by a base. The primary role of the base is to abstract the proton at the carbon atom beta to the phosphate group.

The mechanism can be summarized as follows:

Proton Abstraction: A base removes a proton from the carbon adjacent to the cyano group.

Electron Cascade: The resulting carbanion initiates an electron cascade. The electrons from the C-H bond move to form a carbon-carbon double bond.

Cleavage: This electronic rearrangement leads to the cleavage of the carbon-oxygen bond of the phosphate ester, releasing the deprotected phosphate and acrylonitrile (B1666552) as a byproduct. nih.govglenresearch.com

This β-elimination pathway is favored because the cyano group is strongly electron-withdrawing, which increases the acidity of the adjacent protons, facilitating their removal by a base. The reaction is typically carried out using concentrated aqueous ammonia (B1221849) or other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govnih.gov The use of ammonia also simultaneously removes the protecting groups from the nucleobases and cleaves the oligonucleotide from the solid support. nih.govresearchgate.netbiosearchtech.com

The efficiency of this deprotection step is crucial for obtaining high yields of the desired oligonucleotide. Incomplete removal of the 2-cyanoethyl groups would result in a heterogeneous mixture of products, complicating the purification process.

| Step | Description | Key Species |

| 1. Initiation | A base abstracts a proton from the carbon beta to the phosphate group. | 2-Cyanoethyl protected phosphate, Base (e.g., NH₃, DBU) |

| 2. Elimination | Formation of a double bond and cleavage of the P-O-C bond. | Deprotected phosphate, Acrylonitrile |

| 3. Final Product | The fully deprotected oligonucleotide is released. | Oligonucleotide with phosphodiester backbone |

Influence of Basic Conditions and Scavengers on the Efficacy and Specificity of 2-Cyanoethyl Group Removal

The choice of base and the reaction conditions significantly impact the efficiency and specificity of the 2-cyanoethyl group removal. While concentrated ammonia at elevated temperatures is a common method, it can lead to side reactions. nih.govmdpi.com The primary side reaction is the Michael addition of the liberated acrylonitrile to the nucleobases, particularly the N3 position of thymine (B56734) and the exocyclic amino groups of other bases. nih.govglenresearch.com This modification can interfere with the biological activity of the oligonucleotide.

To mitigate these side reactions, several strategies have been developed:

Milder Basic Conditions: Using milder bases or lower temperatures can reduce the rate of acrylonitrile addition. For instance, treatment with DBU in acetonitrile (B52724) can selectively remove the 2-cyanoethyl groups. nih.govrsc.org Other conditions like potassium carbonate in methanol (B129727) have also been employed for sensitive oligonucleotides. mdpi.comrsc.org

Acrylonitrile Scavengers: The addition of a scavenger to the deprotection mixture can effectively trap the acrylonitrile before it reacts with the oligonucleotide. nih.gov Common scavengers are nucleophiles that react readily with acrylonitrile. Examples include:

Aniline (B41778): Used in conjunction with DBU, aniline acts as both a base for the β-elimination and a scavenger for the resulting acrylonitrile. rsc.orgnih.gov

t-Butylamine: This sterically hindered primary amine can serve as a scavenger and, in some cases, can also facilitate the removal of nucleobase protecting groups. google.comwipo.int

Diethylamine (B46881): A pre-treatment with 10% diethylamine in acetonitrile is a common practice to prevent cyanoethylation, especially when using deprotection methods that are not compatible with stronger nucleophilic scavengers. glenresearch.com

Ammonium (B1175870) Hydroxide/Methylamine (B109427) (AMA): This mixture is popular because it rapidly deprotects the oligonucleotide while the methylamine effectively scavenges acrylonitrile. glenresearch.com

The use of scavengers is particularly important in large-scale syntheses where the concentration of acrylonitrile can be significantly higher, increasing the likelihood of side reactions. glenresearch.com

| Condition/Reagent | Role | Advantage | Disadvantage/Consideration |

| Concentrated NH₃ (aq) | Deprotection and cleavage | Effective and widely used. nih.govresearchgate.net | Can lead to cyanoethylation of nucleobases. nih.gov |

| DBU | Selective deprotection | Mild conditions, avoids cleavage from support. nih.govnih.gov | Requires a separate cleavage step. |

| Aniline | Base and scavenger | Prevents acrylonitrile side reactions. rsc.orgnih.gov | Can be difficult to remove during purification. |

| t-Butylamine | Scavenger | Prevents modification of the oligonucleotide. google.comwipo.int | May require specific solvent conditions. |

| Diethylamine | Scavenger (pre-treatment) | Prevents cyanoethylation. glenresearch.com | An additional step in the workflow. |

| AMA | Deprotection and scavenger | Fast deprotection and effective scavenging. glenresearch.com | May not be compatible with all modified bases. |

Analysis of Intramolecular and Intermolecular Cleavage Pathways in 2-Cyanoethyl-Protected Systems

While the primary deprotection pathway is the intermolecular β-elimination initiated by an external base, the possibility of intramolecular reactions exists, although it is less common in standard oligonucleotide synthesis.

An alternative protecting group, the 4-[N-methyl-N-(2,2,2-trifluoroacetyl)amino]butyl group, has been studied as a replacement for the 2-cyanoethyl group to prevent side reactions. researchgate.net The deprotection of this group proceeds via an intramolecular cyclodeesterification. After the initial removal of the trifluoroacetyl group by a base, the resulting amino group acts as an internal nucleophile, attacking the phosphorus center and leading to the release of the deprotected phosphate and N-methylpyrrolidine. This intramolecular pathway is designed to be rapid and to avoid the formation of reactive byproducts like acrylonitrile. researchgate.net

In the context of the 2-cyanoethyl group itself, while the intermolecular β-elimination is the dominant mechanism for phosphate deprotection, the byproduct acrylonitrile can subsequently undergo intermolecular Michael addition reactions with nucleophilic sites on the oligonucleotide, such as the nucleobases. nih.gov This is a key consideration in optimizing deprotection protocols. The focus is generally on preventing this subsequent intermolecular reaction rather than on altering the initial intramolecular versus intermolecular nature of the deprotection itself. The inherent reactivity of the 2-cyanoethyl group under basic conditions strongly favors the intermolecular β-elimination pathway.

Comparative Analysis of 2 Cyanoethyl Phosphorylation Reagents Within the Chemical Synthesis Landscape

Critical Assessment of Advantages and Disadvantages Relative to Alternative Phosphorylating Reagents

The efficacy of a phosphorylating agent is judged by its reactivity, the stability of its protecting groups throughout the synthetic cycles, and the ease and specificity of their eventual removal. The 2-cyanoethyl group has become a mainstay, especially in the dominant phosphotriester (specifically, phosphoramidite) approach to oligonucleotide synthesis.

Advantages of 2-Cyanoethyl Phosphorylation Reagents:

Protecting Group Stability: The 2-cyanoethyl group provides robust protection for the phosphate (B84403) backbone. It is stable to the acidic conditions required for the repeated removal of the 5'-dimethoxytrityl (DMT) group in solid-phase synthesis and inert to the capping and oxidation steps within each cycle. nih.govbiotage.co.jp

Mild Deprotection: The key advantage of the cyanoethyl group is its facile removal under mild basic conditions via a β-elimination mechanism. nih.govumich.edu This is typically achieved with aqueous ammonia (B1221849), which also serves to cleave the oligonucleotide from the solid support and remove protecting groups from the nucleobases. nih.gov

High Coupling Efficiency: When used in the form of 2-cyanoethyl phosphoramidites, these reagents exhibit high reactivity upon activation with a weak acid like tetrazole, leading to rapid and efficient formation of the internucleotide linkage, with coupling efficiencies often exceeding 99%. umich.edunih.gov

Disadvantages and Comparison with Alternatives:

Compared to other methods like the H-phosphonate approach, the phosphoramidite (B1245037) method involving 2-cyanoethyl protection is more complex, requiring an oxidation step in every cycle. nih.govumich.edu The H-phosphonate method features a simpler two-step elongation cycle (deprotection and coupling) and requires only a single oxidation step at the very end of the synthesis. umich.eduglenresearch.com However, H-phosphonate chemistry has historically struggled to match the high coupling efficiencies of the phosphoramidite method without significant modifications. glenresearch.com

The primary disadvantage of the 2-cyanoethyl group is the potential for side reactions during deprotection. The β-elimination process generates acrylonitrile (B1666552) as a byproduct, which is a reactive Michael acceptor. biotage.co.jpnih.gov This can lead to the undesirable cyanoethylation of nucleobases, particularly at the N3 position of thymine (B56734) and uracil. nih.govresearchgate.net

| Reagent/Method Class | Key Advantages | Key Disadvantages |

| 2-Cyanoethyl Phosphotriester/Phosphoramidite | - High coupling efficiency (>99%) nih.gov - Stable protecting group under acidic conditions nih.gov - Mild, base-labile deprotection nih.gov | - Multi-step cycle (coupling, capping, oxidation) biotage.co.jp - Acrylonitrile formation during deprotection can cause side reactions (e.g., N3-cyanoethylation of thymine) nih.govresearchgate.net |

| H-Phosphonate | - Simpler two-step synthetic cycle umich.edu - Single oxidation step at the end of synthesis nih.gov - Starting materials are stable glenresearch.com | - Generally lower coupling efficiencies than phosphoramidites glenresearch.com - P(III) intermediate can be prone to side reactions like double activation nih.gov |

| Other Phosphotriesters (e.g., methyl, aryl) | - Alternative deprotection pathways may avoid specific side reactions. | - Methyl groups require harsher deprotection conditions (e.g., thiophenol) biotage.co.jp - Can be less efficient or stable than the cyanoethyl standard umich.edu |

Methodological Comparisons: Efficiency and Purity in Solution-Phase versus Solid-Phase Syntheses Employing 2-Cyanoethyl Derivatives

Solid-Phase Synthesis (SPS):

SPS is the dominant methodology for routine oligonucleotide synthesis. nih.gov In this approach, the growing oligonucleotide chain is covalently attached to an insoluble support (e.g., controlled-pore glass or polystyrene). biotage.co.jp

Efficiency: SPS is highly efficient for synthesizing oligonucleotides, typically up to 100-150 bases in length. biotage.co.jpumich.edu The process is automated, with each cycle of nucleotide addition taking only a few minutes. nih.gov The use of a large excess of reagents drives the coupling reaction to near completion, achieving stepwise yields that are often above 99%. nih.gov

Purity: A major advantage of SPS is the simplified purification. Unreacted reagents and soluble byproducts are simply washed away from the solid support after each step, which dramatically reduces the complexity of purification compared to solution-phase methods. researchgate.net This generally results in a high-purity crude product.

Solution-Phase Synthesis (LPS):

In LPS, all reactants are dissolved in a solvent. While less common for standard oligonucleotides, it retains advantages for specific applications.

Efficiency: LPS can be more time- and labor-intensive due to the need for purification after each step. nih.gov However, it is not limited by the loading capacity of a solid support, making it potentially more cost-effective and scalable for the large-scale production of shorter oligonucleotides. nih.govnih.gov

Purity: Achieving high purity in LPS is more challenging. Each intermediate must be isolated and purified, often through chromatography, before proceeding to the next step. This increases the potential for material loss and introduces complexity into the workflow. However, for certain complex or large-scale syntheses, the ability to purify intermediates can be an advantage. nih.gov

| Parameter | Solid-Phase Synthesis (SPS) | Solution-Phase Synthesis (LPS) |

| Typical Scale | Nanomole to millimole | Gram to kilogram |

| Reagent Usage | Requires large excess of reagents | More economical, less excess required nih.gov |

| Efficiency/Speed | High; automated cycles are very fast (3-5 min/cycle) nih.gov | Slower; requires purification after each step nih.gov |

| Purification | Simple; filtration and washing of solid support researchgate.net | Complex; often requires chromatography for each intermediate |

| Typical Product Length | Routine for up to ~100-150 nucleotides biotage.co.jpumich.edu | Best suited for shorter fragments (<20 nucleotides) nih.gov |

| Overall Purity | High crude purity due to effective removal of byproducts | Can be lower if intermediate purification is incomplete |

Strategies for Mitigating Undesired Side Reactions and Enhancing Regioselectivity in 2-Cyanoethyl Phosphorylation

While the 2-cyanoethyl phosphoramidite method is robust, several strategies are employed to maximize yield and purity by controlling side reactions and ensuring regioselectivity.

Mitigating Side Reactions:

Cyanoethylation of Nucleobases: This is the most significant side reaction associated with the 2-cyanoethyl group. nih.gov During the final ammonia deprotection step, the liberated acrylonitrile can perform a Michael addition on the N3-position of thymine or uracil. biotage.co.jp

Strategy: Perform a separate, pre-cleavage deprotection of the phosphate backbone. By treating the support-bound oligonucleotide with a mild, non-nucleophilic base in an organic solvent (e.g., 1,8-Diazabicycloundec-7-ene (DBU) in acetonitrile (B52724) or diethylamine (B46881) in acetonitrile), the cyanoethyl groups are removed while the oligonucleotide remains attached to the support. nih.govgoogle.comau.dk The acrylonitrile byproduct is then washed away before the oligonucleotide is cleaved from the support with ammonia, preventing the side reaction. biotage.co.jp

Strategy: Use of scavengers. Additives like nitromethane (B149229) can be included during deprotection to react with and neutralize the generated acrylonitrile. nih.gov

Strategy: Full protection of nucleobases. Using additional protecting groups on all reactive sites of the nucleobases, such as a benzoyl group on the N3-imide of thymine, can physically block the site of cyanoethylation. nih.govresearchgate.net

Incomplete Coupling (Deletion Sequences): Failure to achieve 100% coupling efficiency in a step results in "n-1" and other deletion sequences, which are difficult to separate from the full-length product.

Strategy: Capping. After the coupling step, any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using reagents like acetic anhydride (B1165640) and N-methylimidazole. biotage.co.jp This "capping" prevents these shorter chains from participating in subsequent elongation cycles, simplifying final purification. biotage.co.jp

Depurination: The acidic conditions used to remove the 5'-DMT group can lead to cleavage of the glycosidic bond, particularly at adenine (B156593) and guanine (B1146940) bases.

Strategy: Use of milder deblocking agents. Dichloroacetic acid (DCA) is often used instead of the stronger trichloroacetic acid (TCA) to minimize the risk of depurination, especially for longer oligonucleotides or sequences rich in purines. umich.edu

Enhancing Regioselectivity:

Regioselectivity—ensuring the reaction occurs only at the desired 5'-hydroxyl group—is fundamental to the success of oligonucleotide synthesis. This is achieved through an orthogonal protecting group strategy.

5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with an acid-labile group, most commonly dimethoxytrityl (DMT). This group is selectively removed at the beginning of each synthesis cycle to expose the nucleophilic site for the next coupling reaction. nih.gov

2'/3'-Hydroxyl Protection: In RNA synthesis, the 2'-hydroxyl group must be protected with a group (e.g., tert-butyldimethylsilyl, TBDMS) that is stable to both the acidic deblocking and basic deprotection conditions used for the rest of the molecule. nih.gov This prevents undesired phosphorylation or branching at the 2'-position.

Nucleobase Protection: The exocyclic amino groups on adenine, guanine, and cytosine are protected, typically with acyl groups (e.g., benzoyl, isobutyryl), to prevent side reactions at these sites during phosphitylation and coupling. nih.gov

By employing this comprehensive strategy of protection, controlled deprotection, and mitigation of side reactions, 2-cyanoethyl-based phosphorylating reagents enable the highly specific and efficient synthesis of complex oligonucleotides.

Analytical and Research Methodologies Pertaining to 2 Cyanoethyl Phosphorodichloridate Derivatives

Spectroscopic Characterization Techniques for Synthetic Intermediates and Final Products (e.g., NMR, HRMS)

Spectroscopic methods are indispensable for the structural elucidation of the synthetic intermediates and final products in 2-cyanoethyl-mediated reactions. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are the primary tools for confirming molecular structures and assessing purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information for compound identification. magritek.com For derivatives of 2-cyanoethyl phosphorodichloridate, such as the widely used phosphoramidite (B1245037) synthons, both proton (¹H) and phosphorus-31 (³¹P) NMR are routinely employed.

³¹P NMR: This technique is particularly powerful for analyzing phosphoramidites due to the 100% natural abundance of the ³¹P nucleus and its sensitivity to the chemical environment of the phosphorus atom. magritek.com The phosphorus(III) center in these molecules is chiral, meaning phosphoramidites typically exist as a mixture of two diastereomers, which can often be observed as two distinct signals in the ³¹P NMR spectrum. magritek.comusp.org The chemical shifts for these phosphoramidite species generally appear in the region of 140 ppm to 155 ppm. magritek.com For related chlorophosphoramidite intermediates, signals can be found further downfield, around 174-180 ppm. rsc.org The straightforward nature of ³¹P NMR spectra makes it an excellent method for rapid characterization and purity assessment. magritek.com

¹H NMR: The ¹H NMR spectra of phosphoramidite derivatives are typically complex, showing multiple signals from the various protecting groups (like the dimethoxytrityl group), the nucleoside base, the sugar moiety, and the 2-cyanoethyl group itself. magritek.com Specific signals, such as the anomeric proton of the sugar moiety (often found between 5.0 and 6.4 ppm), can provide unique fingerprints for individual phosphoramidites. magritek.com For example, the protons of the 2-cyanoethyl group typically appear as two triplets: one for the methylene (B1212753) group adjacent to the cyano function (around 2.48 ppm) and another for the methylene group attached to the phosphate (B84403) oxygen (around 2.63 ppm). rsc.org

High-Resolution Mass Spectrometry (HRMS)

HRMS, often coupled with liquid chromatography (LC), is a critical tool for confirming the elemental composition of synthetic products and identifying impurities. thermofisher.com This technique provides highly accurate mass measurements, allowing for the confident identification of the desired product and the characterization of process-related impurities, even at trace levels (e.g., below 0.01%). thermofisher.com In the analysis of phosphoramidite raw materials, LC/HRMS can reveal differences in impurity profiles between batches or suppliers, which is crucial for quality control in therapeutic oligonucleotide manufacturing. thermofisher.com Fragmentation data obtained from tandem mass spectrometry (MS/MS) experiments are essential for elucidating the precise structure of these impurities, helping to determine their origin and control their presence in the final product. thermofisher.com

Table 1: Representative Spectroscopic Data for 2-Cyanoethyl Phosphoramidite Derivatives

| Compound Class | Technique | Nucleus/Mode | Key Chemical Shifts / Observations | Reference(s) |

|---|---|---|---|---|

| 2-Cyanoethyl Phosphoramidites | ³¹P NMR | ³¹P | 140 - 155 ppm (pair of diastereomers) | magritek.com |

| Chlorophosphoramidites | ³¹P NMR | ³¹P | ~174 - 180 ppm | rsc.org |

| 2-Cyanoethyl Phosphoramidites | ¹H NMR | ¹H | Anomeric proton: 5.0 - 6.4 ppm; -CH₂CN: ~2.48 ppm (t); -OCH₂-: ~2.63 ppm (t) | magritek.comrsc.org |

Chromatographic Purification Strategies for Isolating Products from 2-Cyanoethyl-Mediated Reactions in Academic Settings

Chromatography is the cornerstone of purification in synthetic chemistry, and reactions involving this compound derivatives are no exception. The choice of chromatographic technique depends on the specific product being isolated, whether it is a phosphoramidite intermediate or a final oligonucleotide product.

Purification of Synthetic Intermediates (Phosphoramidites)

In academic research, the purification of phosphoramidite synthons is commonly achieved using flash chromatography. umich.edunih.gov This technique utilizes moderate pressure to pass a solvent mixture through a column packed with a stationary phase, typically silica (B1680970) gel. nih.govresearchgate.net The purity of the phosphoramidite is crucial, as contaminants can lead to the formation of undesirable linkages (e.g., 5'-2' instead of 3'-5') in the final oligonucleotide product. oup.com

The specific conditions for flash chromatography are tailored to the compound being purified. For instance, phosphoramidites of uridine, cytidine, and adenosine (B11128) can be purified on a silica gel column using a mobile phase of ethyl acetate (B1210297) and hexane, often with a small amount of a basic modifier like triethylamine (B128534) to prevent degradation of the acid-sensitive DMT group. umich.edu More polar compounds, such as guanosine (B1672433) phosphoramidites, may require a more polar solvent system, such as a gradient of methanol (B129727) in dichloromethane, again containing triethylamine. umich.edu Thin-layer chromatography (TLC) is frequently used to monitor the separation and identify fractions containing the pure product. umich.eduoup.com

Purification of Final Products (Oligonucleotides)

The purification of the final oligonucleotide products, synthesized using the 2-cyanoethyl phosphoramidite method, presents a different set of challenges due to their length, charge, and potential for secondary structure. The primary techniques used are based on high-performance liquid chromatography (HPLC). nih.gov

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC): This is a widely used method for purifying synthetic oligonucleotides. ymcamerica.com It involves a nonpolar stationary phase (like C18) and a mobile phase containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate or dibutylammonium acetate). ymcamerica.com The agent interacts with the negatively charged phosphate backbone of the oligonucleotide, increasing its retention on the column and allowing for separation based on length and hydrophobicity. A common strategy involves a "DMTr-on" purification, where the final, full-length oligonucleotide still bears the hydrophobic dimethoxytrityl (DMT) group, causing it to be strongly retained on the column relative to shorter, "failure" sequences that lack the DMT group. After collection, the DMT group is chemically removed, and a second "DMTr-off" purification may be performed to yield the highly pure product. nih.gov

Anion-Exchange Chromatography (AEX): This technique separates oligonucleotides based on the number of negative charges on their phosphodiester backbone. ymcamerica.com The stationary phase contains positively charged functional groups that bind the negatively charged oligonucleotides. Elution is achieved by increasing the salt concentration (ionic strength) of the mobile phase, which disrupts the electrostatic interaction. AEX is highly effective at separating oligonucleotides based on their length. ymcamerica.com

Table 2: Summary of Chromatographic Purification Strategies

| Product Type | Chromatographic Technique | Stationary Phase | Typical Mobile Phase System | Purpose | Reference(s) |

|---|---|---|---|---|---|

| Phosphoramidite Intermediates | Flash Chromatography | Silica Gel | Ethyl acetate/Hexane + Triethylamine | Isolation of pure phosphoramidite synthon | rsc.orgumich.eduoup.com |

| Phosphoramidite Intermediates | Flash Chromatography | Silica Gel | Methanol/Dichloromethane + Triethylamine | Purification of more polar synthons (e.g., guanosine) | umich.edu |

| Oligonucleotide Products | Ion-Pair RPLC (IP-RPLC) | C18 or other nonpolar phase | Acetonitrile (B52724)/Aqueous buffer with ion-pairing agent (e.g., TEAA, DBAA) | Purification based on length and hydrophobicity (DMTr-on/off) | nih.govymcamerica.com |

Future Perspectives and Emerging Trends in 2 Cyanoethyl Phosphorodichloridate Chemistry

Development of Novel 2-Cyanoethyl-Based Reagents for Enhanced Synthetic Control and Efficiency

The quest for greater control over oligonucleotide synthesis and improved efficiency has led to the development of a new generation of 2-cyanoethyl-based phosphoramidite (B1245037) reagents. These innovations aim to overcome the limitations of traditional methods, particularly in the synthesis of long and highly modified RNA molecules.

A significant advancement is the development of 2'-acetoxyethyl orthoester (2'-ACE) chemistry. technologynetworks.comhorizondiscovery.com This technology employs a 5'-silyl protecting group in conjunction with a 2'-bis(acetoxyethoxy)-methyl ether (2'-ACE) protecting group, which offers faster coupling rates, higher yields, and greater purity. technologynetworks.com The 2'-ACE groups can be removed under mild acidic conditions (pH 3.8) in less than 30 minutes. technologynetworks.com This method has proven effective for the synthesis of RNA sequences exceeding 100 bases, as well as for transfer RNAs (tRNAs) containing natural modifications. technologynetworks.com

Researchers have also focused on creating modified phosphoramidites to enhance specific properties of oligonucleotides. For instance, 2'-O-(N-(Aminoethyl)carbamoyl)methyl (AECM) modified 5-methyluridine (B1664183) (AECM-MeU) and 5-methylcytidine (B43896) (AECM-MeC) phosphoramidites have been synthesized in multigram quantities. nih.gov These modifications are designed to improve the binding affinity and enzymatic degradation resistance of the resulting oligonucleotides. nih.gov The synthesis of these novel reagents often involves optimizing reaction conditions, such as using phase transfer catalysis for crucial alkylation steps to improve scalability. nih.gov

Furthermore, new phosphitylating agents are being explored to streamline the synthesis process. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, for example, allows for the in situ preparation of deoxyribonucleoside phosphoramidites, which can be used directly in automated DNA synthesizers. nih.gov This approach can achieve high coupling efficiencies (98.0-99.3%) and produce crude products of comparable purity to those made with purified phosphoramidites. nih.gov

The table below summarizes some of the novel 2-cyanoethyl-based reagents and their impact on oligonucleotide synthesis.

| Reagent/Chemistry | Key Features | Advantages | Reference |

|---|---|---|---|

| 2'-Acetoxyethyl Orthoester (2'-ACE) | Utilizes a 5'-silyl protecting group and a 2'-bis(acetoxyethoxy)-methyl ether (2'-ACE) protecting group. | Faster coupling rates, higher yields, greater purity, and mild deprotection conditions. Enables synthesis of RNA >100 bases. | technologynetworks.comhorizondiscovery.com |

| 2'-O-(N-(Aminoethyl)carbamoyl)methyl (AECM) Modified Phosphoramidites | Incorporates AECM modifications at the 2' position of nucleosides like 5-methyluridine and 5-methylcytidine. | Aims to enhance binding affinity and resistance to enzymatic degradation. | nih.gov |

| 2-Cyanoethyl N,N,N',N'-Tetraisopropylphosphorodiamidite | Enables the in situ preparation of deoxyribonucleoside phosphoramidites. | Simplifies the synthesis process by eliminating the need for prior phosphoramidite purification, while maintaining high coupling efficiency. | nih.gov |

| 2'-O-Cyanoethylated Phosphoramidites | Introduces a 2'-O-cyanoethyl group to the sugar moiety. | Increases stability, improves binding affinity, and confers resistance to nuclease degradation. | nih.gov |

Addressing Remaining Synthetic Challenges for the Assembly of Highly Complex and Sensitive Nucleic Acid Constructs

Despite significant progress, the synthesis of highly complex and sensitive nucleic acid constructs continues to present formidable challenges for chemists. These challenges are multifaceted, spanning issues of length, purity, scalability, and the incorporation of chemical modifications.

The introduction of chemical modifications to enhance the therapeutic properties of oligonucleotides, such as stability and target selectivity, adds another layer of complexity. oxfordglobal.com These modifications must be compatible with the entire synthesis and deprotection process. trilinkbiotech.com For instance, the synthesis of methylphosphonate (B1257008) oligonucleotides is complicated by the backbone's sensitivity to the basic conditions typically used for deprotection. trilinkbiotech.com

Scalability and cost-efficiency are also major concerns, especially for the large-scale production of therapeutic oligonucleotides. oxfordglobal.comsusupport.com The high cost of raw materials, specialized equipment, and the large volumes of solvent waste contribute to the economic and environmental burden of oligonucleotide manufacturing. susupport.comacs.org

Furthermore, the purification of the final product to remove impurities such as truncated sequences or byproducts with failed protecting group removal is a critical and often challenging step. The structural similarity between the desired full-length product and these impurities necessitates sophisticated purification techniques.

The table below outlines some of the key challenges in the synthesis of complex nucleic acids and the current approaches being taken to address them.

| Challenge | Description | Current Approaches and Strategies | Reference |

|---|---|---|---|

| Synthesis of Long Oligonucleotides | Decreased yield and purity with increasing chain length, especially for RNA, due to cumulative coupling inefficiencies and secondary structure formation. | Development of high-efficiency chemistries like 2'-ACE, optimization of solid supports, and enzymatic ligation of shorter synthetic fragments. | horizondiscovery.comgenscript.comcreative-biolabs.com |

| Incorporation of Chemical Modifications | Compatibility issues of modified monomers with standard synthesis and deprotection steps, and potential for side reactions. | Development of novel protecting groups and modified phosphoramidites with tailored reactivity; use of alternative deprotection conditions. | oxfordglobal.comtrilinkbiotech.com |

| Scalability and Cost-Efficiency | High cost of raw materials, specialized equipment, and large volumes of solvent waste in large-scale synthesis. | Process optimization, development of flow chemistry systems, and exploration of more sustainable synthetic methods like mechanochemistry. | oxfordglobal.comsusupport.comacs.org |

| Purity and Impurity Profiling | Difficulty in separating the full-length product from closely related impurities, such as truncated sequences or those with protecting group failures. | Advanced purification techniques (e.g., HPLC), and development of chemistries that minimize side reactions and improve coupling efficiency. | |

| In vivo Stability and Delivery | Synthetic nucleic acids are susceptible to degradation by nucleases and face challenges in crossing cell membranes. | Introduction of stabilizing modifications (e.g., phosphorothioates, 2'-O-methyl) and development of sophisticated delivery systems. | trilinkbiotech.com |

Exploration of Alternative Reaction Environments, Including Mechanochemical Approaches, for 2-Cyanoethyl Derivative Synthesis

In response to the environmental and efficiency challenges of traditional solution-phase synthesis, researchers are exploring alternative reaction environments. Among the most promising is mechanochemistry, which utilizes mechanical force, often through ball milling, to induce chemical reactions. researchgate.netbeilstein-journals.org This approach offers the potential for significantly reducing or even eliminating the need for bulk solvents, thereby creating a more sustainable synthetic process. beilstein-journals.orgnih.gov

Mechanochemical methods have been successfully applied to the synthesis of nucleotide dimers and short DNA fragments using phosphoramidite chemistry. royalsocietypublishing.orgresearchgate.net In these approaches, a nucleoside phosphoramidite is coupled with a 5'-OH partially protected nucleoside through grinding, often with a small amount of liquid additive (liquid-assisted grinding). royalsocietypublishing.orgresearchgate.net This technique has been shown to be effective even when reagents have poor solubility in common organic solvents. royalsocietypublishing.org

The advantages of mechanochemical synthesis in this context are numerous. It can lead to simplified reaction protocols, a drastic reduction in the use of toxic solvents, and improved mixing of solid reagents. nih.gov Furthermore, the low-solvent or solvent-free environment can minimize hydrolytic side reactions of sensitive reagents like phosphoramidites. researchgate.net Studies have demonstrated that mechanochemistry can reduce total processing times from weeks to hours for certain nucleotide substrates. researchgate.netbeilstein-journals.org

For example, the coupling of N4-benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropyl phosphoramidite with N6-benzoyl-3′-(O-acetyl)-2′-deoxyadenosine has been achieved via ball milling to form the corresponding dinucleosidic phosphite (B83602). royalsocietypublishing.org Researchers have also demonstrated the one-pot, multi-step mechanochemical synthesis of DNA dimers and trimers, including oxidation and detritylation steps, without the need to isolate intermediates. chemrxiv.org

While still an emerging field in nucleic acid chemistry, mechanochemistry represents a paradigm shift with the potential to make the synthesis of 2-cyanoethyl derivatives and, by extension, oligonucleotides, more efficient, environmentally friendly, and accessible. researchgate.netbeilstein-journals.org

The following table provides a comparison of traditional solution-phase synthesis with the emerging mechanochemical approach for the synthesis of 2-cyanoethyl derivatives.

| Parameter | Traditional Solution-Phase Synthesis | Mechanochemical Synthesis | Reference |

|---|---|---|---|

| Solvent Usage | Requires large volumes of often toxic and anhydrous solvents. | Drastically reduced or eliminated (solvent-free or liquid-assisted grinding). | beilstein-journals.orgnih.gov |

| Reaction Time | Can be lengthy, with some processes taking days or weeks for complex molecules. | Can be significantly faster, with some reactions completed in hours. | researchgate.netbeilstein-journals.org |

| Reagent Solubility | Can be a limiting factor, requiring specific and sometimes undesirable solvents. | Less of a constraint, as efficient mixing of solids is achieved through grinding. | royalsocietypublishing.org |

| Side Reactions | Hydrolysis of sensitive intermediates like phosphoramidites is a common issue. | Reduced potential for hydrolysis due to the low-solvent or solvent-free environment. | researchgate.net |

| Process Complexity | Often involves multiple steps with purification of intermediates. | Can allow for one-pot, multi-step syntheses without isolation of intermediates. | chemrxiv.org |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-cyanoethyl phosphorodichloridate in laboratory settings?

- Methodology : React phosphorus oxychloride (POCl₃) with 2-cyanoethanol in anhydrous conditions under an inert atmosphere (argon/nitrogen). Use a molar ratio of 1:1.2 (POCl₃ to 2-cyanoethanol) to minimize unreacted starting material. Purify via fractional distillation under reduced pressure (e.g., 80–100°C at 0.1 mmHg) to isolate the product. Monitor reaction progress using ³¹P NMR to confirm phosphorylation .

Q. How should this compound be handled to ensure safety and stability?

- Handling Protocol : Store in sealed, moisture-resistant containers under argon at –20°C. Use glove boxes or Schlenk lines for transfers. Avoid contact with water, as hydrolysis releases toxic hydrogen cyanide (HCN) . For quenching, use cold alkaline solutions (e.g., 10% NaOH) to neutralize acidic byproducts. Always work in a fume hood with PPE (nitrile gloves, lab coat, face shield).

Q. What are the critical parameters for effective removal of the 2-cyanoethyl protecting group in oligonucleotide synthesis?

- Deprotection Strategy : Treat with concentrated ammonium hydroxide (28–30% w/v) at 55°C for 5–8 hours. Monitor completeness via HPLC with UV detection at 260 nm. Adjust time/temperature if backbone cleavage is observed. Alternative: Use methylamine in water for faster deprotection (30 min at 65°C) .

Advanced Research Questions

Q. How can researchers optimize phosphorylation efficiency using this compound in oligonucleotide synthesis?

- Optimization Techniques :

- Activator Selection : 4,5-Dicyanoimidazole (DCI) outperforms tetrazole in coupling efficiency (98% vs. 92% yield) due to enhanced nucleophilicity .

- Stoichiometry : Use 1.5 equivalents of phosphorodichloridate relative to the nucleoside. Excess reagent risks side reactions with nucleobases (e.g., adenine N³ adducts).

- Solvent Choice : Anhydrous dichloromethane (DCM) ensures optimal solubility and reaction kinetics. Avoid acetonitrile, which slows activation.

Q. What analytical techniques are recommended for identifying side products when this compound reacts with nucleobases?

- Analytical Workflow :

- LC-MS : Use reverse-phase C18 columns with 0.1 M TEAA buffer (pH 7.0) and acetonitrile gradient. Detect phosphorylated adducts via negative-ion mode (expected m/z shifts: +303 Da).

- ³¹P NMR : Identify phosphotriester byproducts (δ = –1 to +2 ppm) vs. desired phosphoramidites (δ = +140–150 ppm).

- Reference Standards : Compare retention times/MS spectra with synthesized controls for common side products (e.g., cyanoethylated nucleobases) .

Q. How does the choice of solvent influence the reactivity of this compound in phosphoramidite chemistry?

- Solvent Effects :

- Dichloromethane (DCM) : Provides fast activation (≤2 min) due to low polarity, minimizing hydrolysis.

- Tetrahydrofuran (THF) : Slower reaction kinetics (10–15 min) but reduces side reactions in moisture-sensitive systems.

- Avoid Protic Solvents : Even trace water (>50 ppm) degrades reagent efficacy, leading to incomplete phosphorylation .

Q. What are the common impurities encountered during synthesis, and how can they be removed?

- Impurity Profile :

- Unreacted POCl₃ : Detectable via ³¹P NMR (δ = +8 ppm). Remove by vacuum distillation.

- Cyanoethyl Phosphorochloridate Intermediate : Co-elutes with product; separate using silica gel chromatography (hexane:ethyl acetate, 4:1).

- Hydrolysis Byproducts : Use molecular sieves (3Å) during synthesis to absorb moisture. Post-synthesis, wash with cold hexane to precipitate phosphoric acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.